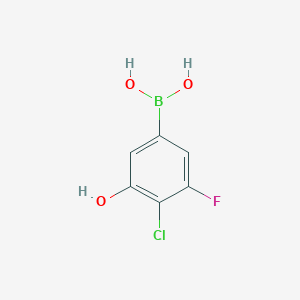
(4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H5BClFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and hydroxyl groups. It is a white or slightly yellow crystalline solid that is soluble in various organic solvents such as dimethyl sulfoxide and dimethylformamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid typically involves the reaction of 4-chloro-3-fluoro-5-hydroxyphenylboronic acid with boron reagents. One common method is the reaction of quinone with boron reagents like dimethylphenylboronic acid or dimethylphenylboronic acid . Another approach involves the reaction of phenylboronic acid with chlorofluorophenol under suitable conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to facilitate the process and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and palladium catalysts are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is widely applied in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various metal ions. This property makes it an effective ligand in metal-catalyzed reactions. The boronic acid group interacts with metal centers, facilitating the formation of carbon-carbon and carbon-heteroatom bonds . The presence of chlorine, fluorine, and hydroxyl groups enhances its reactivity and specificity in these reactions.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Hydroxyphenylboronic acid
Comparison: (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid is unique due to the presence of multiple substituents on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a broader range of applications in both organic synthesis and industrial processes .
Eigenschaften
Molekularformel |
C6H5BClFO3 |
|---|---|
Molekulargewicht |
190.37 g/mol |
IUPAC-Name |
(4-chloro-3-fluoro-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BClFO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10-12H |
InChI-Schlüssel |
JBVQVSZAMAAGIM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C(=C1)F)Cl)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



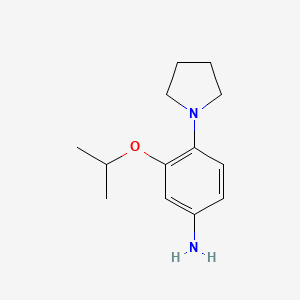
![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
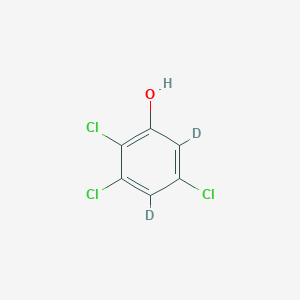

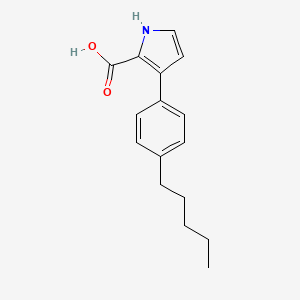


![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
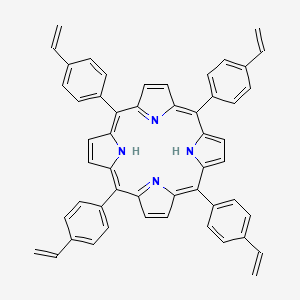
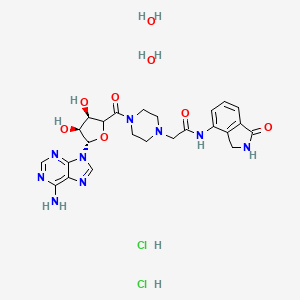
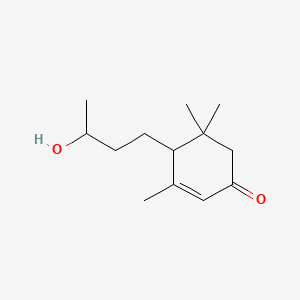
![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)
![5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13727418.png)
